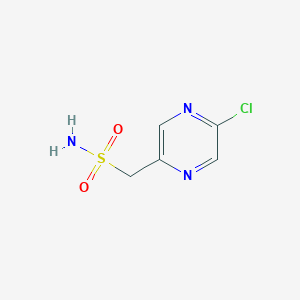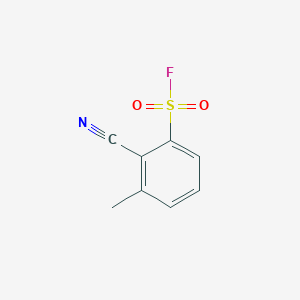
2-Cyano-3-methylbenzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyano-3-methylbenzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H6FNO2S. It is known for its unique stability-reactivity balance, making it valuable in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl fluorides, including 2-Cyano-3-methylbenzene-1-sulfonyl fluoride, can be achieved through various methods. One common approach involves the direct fluorosulfonylation of sulfonates or sulfonic acids using fluorosulfonyl radicals . This method is efficient and uses mild reaction conditions with readily available reagents.
Industrial Production Methods
Industrial production of sulfonyl fluorides often involves the chlorine-fluorine exchange of arenesulfonyl chloride in the presence of aqueous potassium fluoride (KF) or potassium bifluoride (KHF2) . This method is widely used due to its efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyano-3-methylbenzene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an electrophile on the aromatic ring.
Nucleophilic Substitution: The sulfonyl fluoride group can react with nucleophiles, leading to the formation of sulfonamides and other derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), sulfuric acid (H2SO4), and nitric acid (HNO3).
Nucleophilic Substitution: Reagents such as amines and alcohols are commonly used.
Major Products
Electrophilic Aromatic Substitution: Substituted aromatic compounds.
Nucleophilic Substitution: Sulfonamides and other derivatives.
Applications De Recherche Scientifique
2-Cyano-3-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various functionalized molecules.
Biology: Acts as a covalent probe for the selective interaction with specific amino acids or proteins.
Medicine: Utilized in the development of protease inhibitors and other pharmaceuticals.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Cyano-3-methylbenzene-1-sulfonyl fluoride involves its electrophilic nature, which allows it to react with nucleophilic sites on proteins and other biomolecules . This interaction can lead to the inactivation of enzymes and other biological targets, making it useful in various biochemical applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzenesulfonyl fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl fluoride: Commonly used as a serine protease inhibitor.
Uniqueness
2-Cyano-3-methylbenzene-1-sulfonyl fluoride is unique due to its specific reactivity profile and stability, which make it suitable for a wide range of applications in different fields .
Propriétés
Formule moléculaire |
C8H6FNO2S |
|---|---|
Poids moléculaire |
199.20 g/mol |
Nom IUPAC |
2-cyano-3-methylbenzenesulfonyl fluoride |
InChI |
InChI=1S/C8H6FNO2S/c1-6-3-2-4-8(7(6)5-10)13(9,11)12/h2-4H,1H3 |
Clé InChI |
WWAIUIAQCZHOSG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)S(=O)(=O)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-Methoxypyridin-4-yl)methyl]guanidine](/img/structure/B13244147.png)



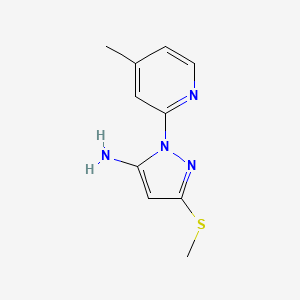
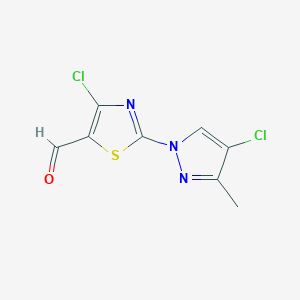
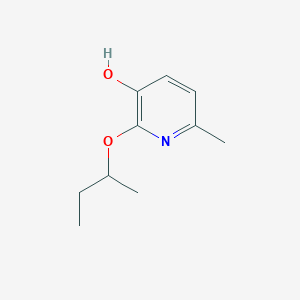

![2-({[4-(Difluoromethoxy)phenyl]methyl}amino)ethan-1-ol](/img/structure/B13244180.png)
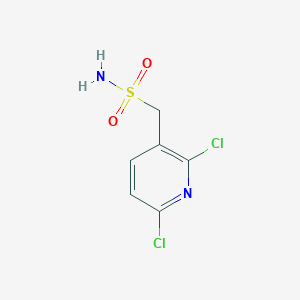
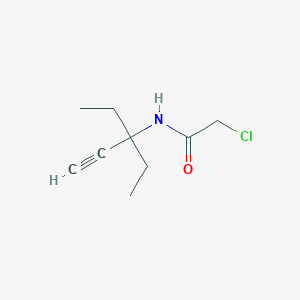
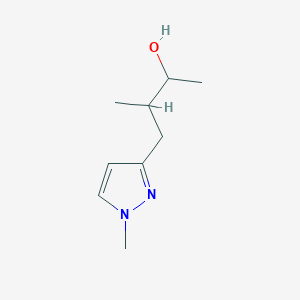
![3-[5-(Methylsulfanyl)thiophen-2-yl]propanoic acid](/img/structure/B13244221.png)
